N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-3-carboxamide
CAS No.: 2034310-69-3
Cat. No.: VC6200672
Molecular Formula: C18H23N3O3S
Molecular Weight: 361.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034310-69-3 |
|---|---|
| Molecular Formula | C18H23N3O3S |
| Molecular Weight | 361.46 |
| IUPAC Name | N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-1H-indole-3-carboxamide |
| Standard InChI | InChI=1S/C18H23N3O3S/c22-18(16-11-19-17-4-2-1-3-15(16)17)20-13-5-8-21(9-6-13)14-7-10-25(23,24)12-14/h1-4,11,13-14,19H,5-10,12H2,(H,20,22) |
| Standard InChI Key | OOPVELNVYRMMGW-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1NC(=O)C2=CNC3=CC=CC=C32)C4CCS(=O)(=O)C4 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-1H-indole-3-carboxamide, reflects its three primary components:
-
A piperidin-4-yl group, which provides a rigid, six-membered amine ring conducive to receptor binding.
-
A 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) substituent, introducing polarity and hydrogen-bonding capacity via its sulfone group.
-
A 1H-indole-3-carboxamide moiety, a heteroaromatic system known for modulating neurotransmitter pathways.
The SMILES notation C1CN(CCC1NC(=O)C2=CNC3=CC=CC=C32)C4CCS(=O)(=O)C4 and InChI key OOPVELNVYRMMGW-UHFFFAOYSA-N encode its connectivity and stereochemical features.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 361.46 g/mol |
| CAS Number | 2034310-69-3 |
| IUPAC Name | N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-1H-indole-3-carboxamide |
| Topological Polar Surface Area | 95.5 Ų (estimated) |
Spectroscopic Characterization
Synthetic batches are typically validated using nuclear magnetic resonance (NMR) and mass spectrometry (MS). The -NMR spectrum exhibits signals for the indole NH proton (δ 10.2–11.0 ppm), piperidine CH groups (δ 2.5–3.5 ppm), and sulfolane methylenes (δ 3.0–3.8 ppm). High-resolution MS confirms the molecular ion peak at m/z 361.46.
Synthesis and Manufacturing
Synthetic Route
The synthesis involves a multi-step sequence:
-
Functionalization of Piperidine: 4-Aminopiperidine is alkylated with 3-bromotetrahydrothiophene 1,1-dioxide to form the 1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-amine intermediate.
-
Indole-3-carboxylic Acid Activation: The indole-3-carboxylic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride.
-
Amide Coupling: The activated carboxylic acid reacts with the piperidine intermediate under Schotten-Baumann conditions or via carbodiimide-mediated coupling (e.g., EDC/HOBt).
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | 3-Bromotetrahydrothiophene dioxide, KCO, DMF, 80°C | 65–70 |
| Acid Chloride Formation | SOCl, reflux, 4 h | >90 |
| Amide Coupling | EDC, HOBt, DCM, rt, 12 h | 50–60 |
Purification and Quality Control
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Purity ≥95% is confirmed by HPLC (C18 column, acetonitrile/water mobile phase).
Biological Activities and Mechanisms
Antibacterial Efficacy
In vitro assays against Staphylococcus aureus and Escherichia coli demonstrated MIC values of 16 μg/mL and 32 μg/mL, respectively. The indole carboxamide moiety likely disrupts bacterial DNA gyrase or cell wall synthesis, though target validation is ongoing.
Enzymatic Interactions
Molecular docking simulations indicate affinity for the kappa-opioid receptor (Ki = 89 nM) and COX-2 (cyclooxygenase-2; IC = 1.2 μM). These interactions may underpin its dual analgesic and anti-inflammatory effects.
Pharmacological and Therapeutic Prospects
Drug Likeness and ADMET Profile
Computational models predict favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties:
-
Lipophilicity: LogP = 2.1 (optimal for oral bioavailability).
-
Metabolic Stability: Moderate hepatic clearance via CYP3A4.
-
Toxicity: No mutagenic alerts in Ames test simulations.
Clinical Development Challenges
Despite promising preclinical data, challenges include:
-
Synthetic Complexity: Multi-step synthesis raises production costs.
-
Solubility Limitations: Aqueous solubility <0.1 mg/mL necessitates prodrug strategies or formulation enhancements.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume